1,4-Dibromo-2-(octylsulfanyl)benzene
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Overview
Description
1,4-Dibromo-2-(octylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two bromine atoms and an octylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(octylsulfanyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and the introduction of the octylsulfanyl group. One common method involves the bromination of 1,4-dibromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,4-dibromobenzene is then subjected to a nucleophilic substitution reaction with octylthiol to introduce the octylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(octylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium thiolate or potassium amide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1,4-Dibromo-2-(octylsulfanyl)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as liquid crystals and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: Investigated for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-(octylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and the octylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
1,4-Dibromo-2-(octylsulfanyl)benzene can be compared with other similar compounds such as:
1,4-Dibromobenzene: Lacks the octylsulfanyl group, making it less versatile in certain applications.
1,4-Dibromo-2-(methylsulfanyl)benzene: Contains a methylsulfanyl group instead of an octylsulfanyl group, resulting in different chemical properties and reactivity.
1,4-Dibromo-2-(phenylsulfanyl)benzene:
Properties
CAS No. |
879405-39-7 |
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Molecular Formula |
C14H20Br2S |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
1,4-dibromo-2-octylsulfanylbenzene |
InChI |
InChI=1S/C14H20Br2S/c1-2-3-4-5-6-7-10-17-14-11-12(15)8-9-13(14)16/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
ARJONLTXVKWJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
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